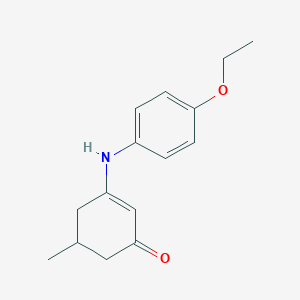

3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one

Description

3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one is a substituted cyclohexenone derivative characterized by a 4-ethoxyphenylamino group at position 3 and a methyl group at position 5 of the cyclohexenone ring (InChIKey: QDJHGRRRIABEAS-UHFFFAOYSA-N) . Its structure has been confirmed via crystallographic studies using tools such as SHELX and WinGX , which are standard in small-molecule refinement.

Properties

IUPAC Name |

3-(4-ethoxyanilino)-5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-3-18-15-6-4-12(5-7-15)16-13-8-11(2)9-14(17)10-13/h4-7,10-11,16H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJHGRRRIABEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one typically involves the reaction of 4-ethoxyaniline with 5-methylcyclohex-2-en-1-one under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclohexenone Derivatives

The following table summarizes key structural and physicochemical properties of 3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one and related compounds:

Structural and Conformational Analysis

- Substituent Effects: The 4-ethoxyphenylamino group in the target compound introduces both hydrogen-bonding capacity (via –NH) and electron-donating effects, contrasting with chlorophenyl (electron-withdrawing) or methylphenyl (electron-neutral) substituents in analogs .

- Hydrogen Bonding: The amino group in this compound may form stronger intermolecular hydrogen bonds compared to compounds lacking –NH or –OH groups (e.g., 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone) . This could enhance solubility in polar solvents or influence crystal packing.

Physicochemical Properties

- Polarity and Chromatography: The ethoxy group increases polarity relative to methyl or halogen substituents. For example, III-135g (bromobut-enyloxy derivative) has an Rf of 0.25 , while the target compound’s Rf would likely be lower due to its polar amino group.

Crystallographic and Computational Tools

- Structural data for related compounds (e.g., 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone) were refined using SHELXL and visualized via ORTEP , methodologies applicable to the target compound. Missing crystallographic data for the ethoxy-amino variant highlights a gap in current literature.

Biological Activity

3-((4-Ethoxyphenyl)amino)-5-methylcyclohex-2-EN-1-one, also known by its CAS number 1024052-49-0, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexene ring with an ethoxyphenylamino group and a methyl substituent, which contribute to its unique chemical properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C15H19NO2

- Molecular Weight : 245.32 g/mol

- IUPAC Name : 3-(4-ethoxyanilino)-5-methylcyclohex-2-en-1-one

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing several biological pathways, including:

- Signal Transduction : The compound may affect cellular signaling pathways, leading to alterations in gene expression.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in treating conditions like cancer and inflammation.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HepG2 (liver cancer) | 25 | Induces apoptosis |

| MCF7 (breast cancer) | 30 | Inhibits proliferation |

| A549 (lung cancer) | 20 | Causes cell cycle arrest |

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Experimental studies have indicated that it can reduce the production of pro-inflammatory cytokines in macrophages, thereby mitigating inflammation.

Case Studies

- Study on HepG2 Cells :

- Inflammation Model :

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 4-(4-Methoxyphenyl)aminomethyl-N,N-dimethylaniline | Moderate anticancer activity |

| Ethyl (2Z)-2-cyano-3-(4-ethoxyphenyl)aminoprop-2-enoate | Limited anti-inflammatory effects |

The distinct substitution pattern on the cyclohexene ring of this compound enhances its biological efficacy compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.